molecular formula C21H25FO4 B12076124 9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid

9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid

Cat. No.: B12076124
M. Wt: 360.4 g/mol
InChI Key: CHTUZSLWERKLLE-UHFFFAOYSA-N
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Description

9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid is a synthetic organic compound with a complex structure It belongs to the class of fluoroandrostadiene carboxylic acids and is characterized by the presence of fluorine, hydroxyl, and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid involves multiple steps, starting from readily available precursors. The key steps include:

    Fluorination: Introduction of the fluorine atom at the 9th position using a fluorinating agent such as diethylaminosulfur trifluoride.

    Hydroxylation: Introduction of the hydroxyl group at the 11th position using a hydroxylating agent like osmium tetroxide.

    Oxidation: Formation of the keto group at the 3rd position using an oxidizing agent such as chromium trioxide.

    Cyclization: Formation of the cyclopenta[a]phenanthrene ring system through intramolecular cyclization reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Reactors: Use of batch reactors for controlled addition of reagents and monitoring of reaction progress.

    Purification: Purification of the final product using techniques such as recrystallization, chromatography, and distillation to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to keto groups using oxidizing agents.

    Reduction: Reduction of keto groups to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: Substitution of the fluorine atom with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

    Oxidation Products: Compounds with additional keto groups.

    Reduction Products: Compounds with additional hydroxyl groups.

    Substitution Products: Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell.

    Modulating Enzyme Activity: Inhibiting or activating enzymes involved in various biochemical pathways.

    Altering Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic acid
  • 9-fluoro-11-hydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carboxylic acid

Uniqueness

9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid is unique due to its specific combination of functional groups and its structural configuration, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H25FO4

Molecular Weight

360.4 g/mol

IUPAC Name

9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid

InChI

InChI=1S/C21H25FO4/c1-11-8-15-14-5-4-12-9-13(23)6-7-20(12,3)21(14,22)16(24)10-19(15,2)17(11)18(25)26/h6-7,9,14-16,24H,4-5,8,10H2,1-3H3,(H,25,26)

InChI Key

CHTUZSLWERKLLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2(CC(C3(C(C2C1)CCC4=CC(=O)C=CC43C)F)O)C)C(=O)O

Origin of Product

United States

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